4-Bromo-alpha-methoxybenzenepropanoic acid
Description
4-Bromo-alpha-methoxybenzenepropanoic acid is a tailored molecule that integrates several key features, making it a valuable intermediate in multi-step synthetic pathways. Its structure is built upon a benzenepropanoic acid core, which is a common motif in a variety of biologically active molecules and natural products. The strategic placement of a bromine atom on the aromatic ring and a methoxy (B1213986) group at the alpha-position relative to the carboxylic acid introduces a nuanced reactivity profile that can be selectively exploited.
The benzenepropanoic acid scaffold, also known as hydrocinnamic acid, is a fundamental structural unit in organic chemistry. wikipedia.org Phenylpropanoic acid and its derivatives are utilized in a wide range of applications, including cosmetics, food additives, and pharmaceuticals. wikipedia.org These compounds serve as crucial intermediates for the synthesis of more complex molecules due to the reactivity of both the aromatic ring and the carboxylic acid functional group. The propanoic acid side chain allows for various transformations, including cyclization reactions to form valuable ketone intermediates like 1-indanones. wikipedia.org The versatility of this scaffold makes it a prime candidate for the development of new synthetic methodologies and the construction of diverse molecular libraries.
The presence of a bromine atom on the aromatic ring is of paramount importance in modern synthetic chemistry. Brominated aromatic compounds are key precursors in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. This allows for the facile introduction of a wide array of substituents onto the aromatic core, enabling the construction of intricate molecular architectures. The bromine atom's ability to participate in these reactions makes it a versatile handle for molecular elaboration.
The chemical structure of this compound combines the aforementioned features into a single molecule. The bromine atom is situated at the para-position of the phenyl ring, while the methoxy group is directly attached to the carbon atom alpha to the carboxylic acid.
The alpha-methoxy substitution is a particularly noteworthy feature. The presence of an electronegative oxygen atom at the alpha-position can significantly influence the acidity of the carboxylic acid through an inductive effect. Furthermore, the alpha-proton's reactivity is altered, which can be exploited in various synthetic transformations. The interplay between the electronic effects of the bromo and methoxy substituents on the aromatic ring and the unique reactivity conferred by the alpha-methoxy group makes this compound a highly functionalized and synthetically attractive building block.
Detailed Research Findings
While specific experimental data for this compound is not extensively available in the public domain, its chemical properties and reactivity can be inferred from the behavior of closely related compounds and the fundamental principles of organic chemistry. The following table presents data for analogous compounds to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Phenylpropanoic acid | C9H10O2 | 150.17 | The parent benzenepropanoic acid scaffold. wikipedia.org |
| 3-Bromo-3-phenylpropanoic acid | C9H9BrO2 | 229.07 | A constitutional isomer with bromine at the beta-position. nih.gov |
| 2-Methoxypropanoic acid | C4H8O3 | 104.10 | Contains the alpha-methoxy carboxylic acid moiety. |
| 3-(4-Methoxyphenyl)propionic acid | C10H12O3 | 180.20 | Features a methoxy group on the phenyl ring. chemicalbook.com |
The reactivity of the alpha-position in carboxylic acid derivatives is a well-studied area. The presence of an alpha-methoxy group is expected to stabilize an adjacent carbanion, potentially facilitating reactions at this position. The acidity of the carboxylic acid proton is also influenced by the inductive effect of the alpha-substituent.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3,(H,12,13) |
InChI Key |
IFDGWHIQLKFBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo Alpha Methoxybenzenepropanoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4-Bromo-alpha-methoxybenzenepropanoic acid, three primary disconnections can be proposed:
C-Br Bond Disconnection: This approach involves the late-stage introduction of the bromine atom onto the aromatic ring via electrophilic aromatic substitution. The precursor would be alpha-methoxybenzenepropanoic acid. This strategy relies on the directing effects of the alkyl side chain to achieve the desired para-substitution.
Cα-Cβ Bond Disconnection: This strategy involves forming the bond between the alpha-carbon (bearing the methoxy (B1213986) and carboxyl groups) and the beta-carbon. This could be achieved through reactions like an aldol (B89426) condensation or related C-C bond-forming reactions starting from a 4-bromophenylacetic acid derivative.
Cα-O Bond Disconnection: This involves the formation of the alpha-methoxy ether bond as a key step. The precursor would be an alpha-hydroxy or alpha-halo acid derivative, with the methoxy group being introduced via nucleophilic substitution.
These disconnections suggest that a successful synthesis will likely originate from precursors such as 4-bromophenylacetic acid, 4-bromobenzaldehyde, or alpha-methoxybenzenepropanoic acid.
Precursor Synthesis Strategies
Building the target molecule from simpler precursors is a common and versatile approach. This involves the sequential synthesis of the key structural components.
The 4-bromophenyl moiety is a crucial starting point for many synthetic routes. A common precursor is 4-bromophenylacetic acid, which can be synthesized through various methods. One established route begins with 4-bromotoluene, which is then subjected to side-chain bromination to form 4-bromobenzyl bromide. Reaction with sodium cyanide yields 4-bromobenzyl cyanide (4-bromophenylacetonitrile), which can be subsequently hydrolyzed under acidic or basic conditions to afford 4-bromophenylacetic acid. wikipedia.orgquickcompany.in
| Starting Material | Reagents | Intermediate | Product | Purity/Yield |
| 4-Bromotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-Bromobenzyl bromide | ||
| 4-Bromobenzyl bromide | Sodium Cyanide (NaCN) | 4-Bromophenylacetonitrile | >99% Purity quickcompany.in | |
| 4-Bromophenylacetonitrile | Sodium Hydroxide (NaOH), H₂O | 4-Bromophenylacetic acid | 98% Yield quickcompany.in |
This table outlines a typical reaction sequence for the synthesis of 4-bromophenylacetic acid, a key precursor.
Another method involves the direct carbonylation of 1-bromo-4-(bromomethyl)benzene using a rhodium catalyst in formic acid to yield the desired acid. guidechem.com
Introducing the methoxy group at the alpha-position of the propanoic acid chain is a critical transformation. A general and effective method for synthesizing 2-alkoxy-2-phenylpropanoic acids can be adapted for this purpose. memphis.edu This strategy would likely begin with a suitable ketone, such as 4'-bromoacetophenone.
Epoxidation: The ketone can be converted to an epoxide, for example, through the Corey-Chaykovsky reaction using trimethylsulfoxonium (B8643921) iodide.
Ring-Opening: The resulting epoxide can undergo an acid-catalyzed ring-opening reaction with methanol (B129727) as the solvent and nucleophile. This step stereoselectively forms a 2-alkoxy-1-propanol intermediate.
Oxidation: The primary alcohol of the intermediate is then oxidized to a carboxylic acid. A mild method like the Heyns' oxidation (O₂, Pt/C) can achieve this transformation to yield the final alpha-methoxy acid. memphis.edu
An alternative strategy involves the alpha-bromination of a suitable propanoic acid derivative, followed by nucleophilic substitution. For instance, 3-(4-bromophenyl)propanoic acid could be synthesized and then subjected to alpha-bromination using reagents like N-bromosuccinimide (NBS) under radical initiation. The resulting alpha-bromo acid can then react with sodium methoxide (B1231860) in methanol to displace the bromide and form the desired alpha-methoxy ether via an Sₙ2 mechanism.
The three-carbon propanoic acid chain can be constructed using several established organic chemistry reactions.
From Phenylacetic Acid Derivatives: Starting with 4-bromophenylacetic acid, the alpha-carbon can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be alkylated with a methylating agent like methyl iodide. orgsyn.org However, this yields an alpha-methyl group, not the desired alpha-methoxy group. A more suitable approach is to first build the propanoic acid backbone and then functionalize the alpha position. This can be done by reducing 4-bromophenylacetic acid to 2-(4-bromophenyl)ethanol, converting the alcohol to a bromide, and then using a two-carbon extension method like cyanide displacement followed by hydrolysis.
From Cinnamic Acid Derivatives: An alternative route starts with the addition of bromine to trans-cinnamic acid to produce 2,3-dibromo-3-phenylpropanoic acid. odinity.comrsc.orgchemeducator.org If starting with 4-bromocinnamic acid, this would yield 2,3-dibromo-3-(4-bromophenyl)propanoic acid. Subsequent chemical manipulation would be required to replace the alpha-bromine with a methoxy group and remove the beta-bromine, for instance, via reduction.
| Precursor | Key Transformation | Reagents | Product Moiety |
| 4-Bromophenylacetic acid | Homologation (e.g., Arndt-Eistert) | SOCl₂, CH₂N₂, Ag₂O, H₂O | 3-(4-Bromophenyl)propanoic acid |
| 4-Bromobenzaldehyde | Aldol Condensation | Acetone, NaOH | 4-(4-Bromophenyl)but-3-en-2-one |
| 4-Bromocinnamic acid | Electrophilic Addition | HBr | 3-Bromo-3-(4-bromophenyl)propanoic acid |
This table summarizes methods for constructing or modifying the propanoic acid side chain attached to the 4-bromophenyl ring.
Direct Synthesis Approaches
Direct approaches aim to introduce the key functional groups onto a pre-formed molecular scaffold in the later stages of the synthesis.
A plausible direct synthesis involves the bromination of alpha-methoxybenzenepropanoic acid. The alkylpropanoic acid side chain on a benzene (B151609) ring acts as an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reacting alpha-methoxybenzenepropanoic acid with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is expected to install the bromine atom primarily at the para position, yielding this compound. wikipedia.org
The mechanism involves the polarization of the Br-Br bond by the Lewis acid, creating a strong electrophile (formally Br⁺) which is then attacked by the electron-rich benzene ring. A minor amount of the ortho-substituted isomer, 2-Bromo-alpha-methoxybenzenepropanoic acid, would also be expected as a byproduct. The desired para-isomer would then need to be separated and purified, typically by fractional crystallization or chromatography. wikipedia.org
Alpha-Functionalization via Stereoselective Reactions
The introduction of the methoxy group at the alpha-position of a 4-bromobenzenepropanoic acid precursor is a critical step. Stereoselective methods are essential to obtain enantiomerically enriched or pure products. One potential strategy involves the alpha-hydroxylation of a suitable enolate, followed by methylation.
For instance, an enolate can be generated from a 4-bromophenylpropanoic acid derivative and then reacted with an electrophilic oxygen source, such as a Davis oxaziridine, to introduce a hydroxyl group. Subsequent methylation of the resulting alpha-hydroxy acid, for example using methyl iodide in the presence of a base like silver oxide, would yield the desired alpha-methoxy product. The stereoselectivity of the hydroxylation step can be controlled by using chiral auxiliaries or asymmetric catalysts.
Another approach involves the direct asymmetric alpha-oxidation of carbonyl compounds. Organocatalysis, employing chiral amines or N-heterocyclic carbenes, can facilitate the enantioselective introduction of an oxygen functionality at the alpha-position of an aldehyde precursor, which can then be oxidized to the carboxylic acid.
Carboxylic Acid Formation from Aromatic or Aliphatic Precursors
The carboxylic acid moiety of this compound can be formed from various precursors. One common method is the oxidation of a corresponding primary alcohol or aldehyde. For example, a precursor such as 4-bromo-alpha-methoxybenzenepropanal could be oxidized using reagents like potassium permanganate (B83412) or Jones reagent to yield the target carboxylic acid.
Alternatively, the carboxylic acid can be introduced via the carboxylation of a Grignard reagent. A suitable precursor, such as 1-bromo-4-(1-methoxyethyl)benzene, could be converted to its Grignard reagent and then reacted with carbon dioxide to form the carboxylate salt, which upon acidic workup would yield the final product.
Hydrolysis of a nitrile is another viable route. A precursor containing a nitrile group at the desired position, such as 2-(4-bromophenyl)-2-methoxypropanenitrile, can be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
Strategies for Stereocontrol in the Synthesis of Chiral Enantiomers
Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like this compound. Several strategies can be employed to control the stereochemistry at the alpha-carbon.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org For the synthesis of alpha-stereogenic carboxylic acids, transition metal catalysts with chiral ligands or organocatalysts can be employed. rsc.org For instance, the asymmetric hydrogenation of an alpha,beta-unsaturated carboxylic acid precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter. Alternatively, a chiral phase-transfer catalyst could be used in the alpha-alkylation or alpha-functionalization of a suitable precursor to introduce the methoxy group stereoselectively.
| Catalyst Type | Reaction | Potential Precursor |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | (E)-2-(4-bromophenyl)-3-methoxyacrylic acid |
| Chiral Organocatalyst | Asymmetric alpha-oxidation | 4-bromophenylpropanal |
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org A classic example is the use of Evans oxazolidinone auxiliaries. wikipedia.org 4-Bromophenylacetic acid could be coupled to a chiral oxazolidinone, and the resulting imide can be deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic methoxy source would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would afford the desired enantiomer of this compound.
Another well-established method is the Schöllkopf auxiliary system, which is particularly useful for the asymmetric synthesis of alpha-amino acids and can be adapted for other alpha-functionalized acids. biosynth.com
| Chiral Auxiliary | Key Intermediate | Stereochemical Control |
| Evans Oxazolidinone | N-acyloxazolidinone | Steric hindrance from the auxiliary directs the approach of the electrophile. |
| (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Chiral hydrazone | The bulky auxiliary blocks one face of the molecule, leading to stereoselective alkylation. |
Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one. If a precursor already contains a chiral center, a new stereocenter can often be introduced with a predictable diastereomeric ratio. For example, a Michael addition of a nucleophile to a chiral alpha,beta-unsaturated ester derived from a chiral alcohol could be employed to set the stereochemistry at the beta-position, followed by functionalization at the alpha-position. While more complex, this strategy allows for the synthesis of molecules with multiple stereocenters.
A notable example of a diastereoselective reaction is the Michael addition of a chiral iminolactone to a nitroalkene, which can proceed with excellent diastereoselectivity. nih.gov This methodology could potentially be adapted to construct the backbone of the target molecule.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. numberanalytics.com Key parameters that are often varied include temperature, solvent, catalyst loading, and the nature of the reagents. For instance, in an asymmetric catalytic reaction, screening different chiral ligands and solvents is essential to find the optimal conditions for high enantiomeric excess.
In chiral auxiliary-mediated reactions, the choice of base for enolate formation and the reaction temperature can significantly impact the diastereoselectivity. Careful analysis of the reaction mixture using techniques like HPLC and NMR is necessary to monitor the progress of the reaction and identify areas for improvement. numberanalytics.com
The following table provides a hypothetical example of an optimization study for an asymmetric alpha-methoxylation reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 10 | Toluene | 0 | 65 | 70 |
| 2 | 10 | THF | 0 | 72 | 75 |
| 3 | 10 | CH2Cl2 | 0 | 68 | 72 |
| 4 | 10 | THF | -20 | 78 | 85 |
| 5 | 10 | THF | -78 | 85 | 95 |
| 6 | 5 | THF | -78 | 82 | 94 |
Mechanistic Investigations of Reactions Involving 4 Bromo Alpha Methoxybenzenepropanoic Acid
Reaction Pathway Elucidation
The elucidation of reaction pathways for 4-Bromo-alpha-methoxybenzenepropanoic acid involves a careful consideration of its structural features: a carboxylic acid, an alpha-methoxy group, and a 4-bromophenyl moiety. Each of these groups can influence the molecule's reactivity in distinct ways.
Nucleophilic Substitution at the Alpha-Carbon
The carbon atom alpha to the carboxylic acid is a potential site for nucleophilic substitution. This benzylic carbon is bonded to a methoxy (B1213986) group, which can influence the reaction mechanism. Nucleophilic substitution at a saturated carbon atom can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.
In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. The stability of this intermediate is paramount. In the case of this compound, if a suitable leaving group were present at the alpha-position, the resulting benzylic carbocation would be stabilized by resonance with the adjacent benzene (B151609) ring. The presence of the para-bromo substituent would have a modest electron-withdrawing inductive effect but also a weak electron-donating resonance effect, with the inductive effect likely dominating, thus slightly destabilizing the carbocation relative to an unsubstituted phenyl ring. The alpha-methoxy group can further stabilize the carbocation through resonance by donating a lone pair of electrons from the oxygen atom.
Conversely, the SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance. The presence of the bulky 4-bromophenyl group and the methoxy group at the alpha-carbon would create significant steric hindrance, making an SN2 reaction at this center less favorable compared to a less substituted carbon.
Given the potential for a resonance-stabilized benzylic carbocation, reactions involving a good leaving group at the alpha-position are likely to have significant SN1 character, especially in polar, protic solvents that can solvate both the departing leaving group and the carbocation intermediate.
Electrophilic Aromatic Substitution Reactivity of the Bromophenyl Moiety
The 4-bromophenyl group of the molecule is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the ring: the bromo group and the propanoic acid side chain.
Substituents on a benzene ring can be classified as activating or deactivating, and as ortho-, para-, or meta-directing.
Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho-, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.
Propanoic Acid Side Chain: The alkyl chain with a carboxylic acid at the end is generally considered a deactivating group due to the electron-withdrawing nature of the carboxyl group. As a deactivating group, it directs incoming electrophiles to the meta position relative to itself.
In this compound, the bromo group is at position 4. The propanoic acid chain is at position 1. The positions ortho to the propanoic acid chain are 2 and 6, and the meta positions are 3 and 5. The positions ortho to the bromo group are 3 and 5, and the meta position is 2.
The directing effects of the two groups are therefore in opposition. The bromo group directs ortho (to positions 3 and 5), while the deactivating propanoic acid chain directs meta (also to positions 3 and 5). In this case, both groups direct the incoming electrophile to the same positions (3 and 5). Therefore, electrophilic substitution, such as nitration or further bromination, would be expected to occur at the positions meta to the propanoic acid side chain and ortho to the bromo group.
| Substituent | Electronic Effect | Directing Effect | Positions Directed To (relative to substituent) |
|---|---|---|---|
| -Br | Deactivating (Inductive) | ortho, para | 2, 6, 4 |
| -CH(OCH₃)CH₂COOH | Deactivating (Inductive) | meta | 3, 5 |
Radical Reaction Pathways (if applicable to specific reactions)
Radical reactions often occur at benzylic positions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. A common example is the free-radical bromination of alkylbenzenes using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
However, for this compound, the alpha-position does not bear a hydrogen atom; instead, it has a methoxy group. The absence of an alpha-hydrogen means that the typical radical chain reaction involving hydrogen abstraction at this position cannot be initiated. While it is conceivable that under harsh conditions, other radical reactions could occur, such as those involving the aromatic ring or the propanoic acid chain, the most common benzylic radical pathway is blocked. Therefore, radical reactions at the alpha-carbon are not considered a primary reaction pathway for this molecule under standard conditions.
Role of the Carboxylic Acid Functionality in Reaction Mechanisms
The carboxylic acid functionality plays a multifaceted role in the reactivity of the molecule.
As a Brønsted-Lowry Acid: The acidic proton of the carboxyl group can be removed by a base to form a carboxylate anion. This changes the electronic nature of the substituent on the benzene ring from electron-withdrawing (as -COOH) to electron-donating (as -COO⁻). This transformation would activate the ring towards electrophilic aromatic substitution and change its directing effect from meta to ortho-, para-.
As a Nucleophile: The carboxylate anion is a good nucleophile and can participate in nucleophilic substitution reactions. For instance, it could potentially displace a leaving group on another molecule.
As a Directing Group in EAS: As discussed in section 3.1.2, the carboxylic acid group is deactivating and meta-directing in its protonated form.
Participation in Intramolecular Reactions: The carboxylic acid or carboxylate group could potentially act as an intramolecular nucleophile, for example, if a suitable electrophilic center is generated elsewhere in the molecule.
Kinetic and Thermodynamic Considerations in Chemical Transformations
The feasibility and outcome of a chemical reaction are governed by both kinetics (the rate of the reaction) and thermodynamics (the position of the equilibrium).
For electrophilic aromatic substitution , the rate of reaction is determined by the height of the activation energy barrier for the formation of the arenium ion intermediate. Deactivating groups, such as the bromo and propanoic acid groups, increase this activation energy, making the reaction slower than that of unsubstituted benzene. The distribution of ortho, meta, and para products is determined by the relative stabilities of the corresponding arenium ion intermediates. The positions that allow for greater resonance stabilization of the positive charge will be favored, leading to the observed regioselectivity.
The Hammett equation provides a means to quantify the electronic effects of substituents on the rates and equilibria of reactions of benzene derivatives. It relates the logarithm of the ratio of the rate constant (k) or equilibrium constant (K) for a substituted reactant to that of the unsubstituted reactant to a substituent constant (σ) and a reaction constant (ρ).
log(k/k₀) = ρσ
| Substituent | σ_meta | σ_para | General Effect on Reaction Rate (for ρ > 0) |
|---|---|---|---|
| -Br | +0.39 | +0.23 | Decreases rate |
| -CH₂COOH | +0.15 | +0.18 | Decreases rate |
| -OCH₃ | +0.12 | -0.27 | Increases rate (para), Decreases rate (meta) |
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For electrophilic aromatic substitution, the ρ value is typically large and negative, indicating that the reaction is highly sensitive to the electronic effects of substituents and is accelerated by electron-donating groups.
Chemical Derivatization and Structural Modifications of 4 Bromo Alpha Methoxybenzenepropanoic Acid
Esterification and Amidation Reactions
The carboxylic acid moiety is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating a wide range of functional derivatives.
Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is often used to protect the carboxylic acid group or to modify the compound's solubility and pharmacokinetic properties. For instance, reacting 4-Bromo-alpha-methoxybenzenepropanoic acid with a simple alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions yields the corresponding methyl or ethyl ester. The process can be extended to more complex alcohols to introduce specific functionalities.
Amidation involves the reaction of the carboxylic acid with an amine, usually in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC), to form an amide bond. researchgate.net This reaction is particularly significant in medicinal chemistry and for the synthesis of molecular probes, as it allows for the conjugation of the acid to peptides, amino acids, or other amine-containing molecules. researchgate.net The resulting amides are generally more stable than esters to hydrolysis.
The table below illustrates potential ester and amide derivatives of this compound.
| Derivative Type | Reactant | Reagents | Product Name |
| Ester | Methanol | H₂SO₄ (catalyst) | Methyl 4-bromo-alpha-methoxybenzenepropanoate |
| Ester | Ethanol | H₂SO₄ (catalyst) | Ethyl 4-bromo-alpha-methoxybenzenepropanoate |
| Amide | Ammonia | DIC | 4-Bromo-alpha-methoxybenzenepropanamide |
| Amide | Glycine methyl ester | DIC, HOBt | Methyl 2-((4-bromo-alpha-methoxybenzenepropanoyl)amino)acetate |
Halogen Exchange Reactions on the Aromatic Ring
The bromine atom attached to the benzene (B151609) ring is a versatile handle for further structural modifications, most notably through halogen exchange reactions. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems. wikipedia.orgbyjus.com
The "aromatic Finkelstein reaction" allows for the substitution of the bromine atom with other halogens, such as iodine or fluorine. These reactions are typically catalyzed by copper(I) salts, often in combination with diamine ligands. wikipedia.org For example, treating this compound with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst can yield the corresponding 4-iodo derivative. Similarly, using a fluoride (B91410) source like potassium fluoride (KF) can lead to the 4-fluoro analogue, although this transformation can be more challenging. organic-chemistry.org
These halogen exchange reactions are valuable for synthesizing analogues with altered electronic properties or for creating precursors for subsequent cross-coupling reactions where an iodo or fluoro substituent might be preferred.
The following table summarizes potential products from halogen exchange reactions.
| Target Halogen | Reagents | Catalyst | Product Name |
| Iodine | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) / Diamine ligand | 4-Iodo-alpha-methoxybenzenepropanoic acid |
| Fluorine | Potassium Fluoride (KF) | Crown Ether or other catalyst | 4-Fluoro-alpha-methoxybenzenepropanoic acid |
| Chlorine | Sodium Chloride (NaCl) | Copper(I) Chloride (CuCl) / Diamine ligand | 4-Chloro-alpha-methoxybenzenepropanoic acid |
Modification of the Methoxy (B1213986) Group
The methoxy (-OCH₃) group on the aromatic ring can be modified, primarily through demethylation, to yield a phenolic hydroxyl (-OH) group. This transformation is significant as it can dramatically alter the biological activity and chemical reactivity of the molecule.
A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Subsequent aqueous workup liberates the free phenol. wikipedia.org Other strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used, often at elevated temperatures. nih.gov More recently, methods using acidic concentrated lithium bromide (ACLB) have been developed for efficient demethylation under moderate conditions. nih.gov
The resulting phenolic compound is a valuable intermediate for synthesizing other ether derivatives or for studying the role of the hydroxyl group in molecular interactions.
| Reaction | Reagents | Product Name |
| Demethylation | Boron Tribromide (BBr₃) | 4-Bromo-alpha-hydroxybenzenepropanoic acid |
| Demethylation | Hydroiodic Acid (HI) | 4-Bromo-alpha-hydroxybenzenepropanoic acid |
| Demethylation | Acidic Concentrated Lithium Bromide (ACLB) | 4-Bromo-alpha-hydroxybenzenepropanoic acid |
Decarboxylation and Related Transformations
The carboxylic acid group can be removed entirely through a decarboxylation reaction, which typically requires heat and sometimes a catalyst. The stability of the resulting carbanion or radical intermediate often dictates the ease of this reaction. For aromatic carboxylic acids, decarboxylation can be promoted by the presence of electron-releasing substituents. nist.gov
The decarboxylation of this compound would lead to the formation of 1-bromo-4-(1-methoxyethyl)benzene. This reaction can be carried out under various conditions, including thermal methods or by using catalysts such as copper salts in quinoline. rwth-aachen.de Modern methods may involve photoredox catalysis, which allows the reaction to proceed under milder conditions. nih.gov Decarboxylation is a key transformation for removing the acidic functionality and exploring the properties of the resulting simpler aromatic compound. google.com
| Reaction | Conditions | Product Name |
| Decarboxylation | Heat, Copper catalyst in Quinoline | 1-Bromo-4-(1-methoxypropyl)benzene |
| Photoredox Decarboxylation | Photocatalyst, Light | 1-Bromo-4-(1-methoxypropyl)benzene |
Synthesis of Conjugates and Probes for Molecular Studies
The multifunctional nature of this compound makes it an attractive scaffold for the synthesis of molecular probes and conjugates. The carboxylic acid and the aromatic bromine atom serve as orthogonal handles for sequential or selective modifications.
The carboxylic acid can be readily coupled to biomolecules such as amino acids, peptides, or fluorescently labeled amines using standard peptide coupling chemistry. researchgate.net This allows the molecule to be tethered to a larger biological system or a reporter molecule.
The bromo-aromatic moiety is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents at the 4-position of the benzene ring. For example, a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a complex organic fragment can be attached.
This dual functionality enables the design of sophisticated molecular probes. For instance, the carboxylic acid could be linked to a targeting ligand, while the bromo-position is used to attach a signaling unit, creating a probe for studying biological processes.
The table below illustrates a hypothetical example of a conjugate synthesized from the title compound.
| Conjugation Strategy | Reactant 1 | Reactant 2 | Coupling Reaction | Conjugate Product |
| Dual Functionalization | This compound | Dansyl cadaverine | Amidation (via -COOH) | A fluorescently labeled derivative |
| Dual Functionalization | 4-Iodo-alpha-methoxybenzenepropanoic acid ethyl ester | Phenylacetylene | Sonogashira Coupling (via -I) | A phenylalkynyl-substituted derivative |
Advanced Analytical Methodologies for Research on 4 Bromo Alpha Methoxybenzenepropanoic Acid
Chromatographic Techniques for Separation and Purification Beyond Basic Isolation
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 4-Bromo-alpha-methoxybenzenepropanoic acid, advanced chromatographic methods are indispensable for purity assessment, chiral separation, and analysis within complex matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
Due to the chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. Distinguishing between these stereoisomers is critical, as they often exhibit different pharmacological and toxicological profiles. tsijournals.com Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most effective method for this purpose. phenomenex.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for their broad applicability in resolving enantiomers. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, successfully used a (R,R) Whelk-01 column, a Pirkle-type or "pi-electron acceptor-donor" phase, demonstrating high resolution between enantiomers. tsijournals.com Such a strategy would be a primary starting point for developing a chiral separation method for this compound.
| Parameter | Typical Condition for Chiral Separation | Purpose |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based like Lux Cellulose-1, or Pirkle-type like (R,R) Whelk-01) | Provides stereospecific interactions for enantiomer resolution. tsijournals.comnih.gov |
| Mobile Phase | Normal Phase (e.g., n-hexane, ethanol) or Reversed-Phase (e.g., acetonitrile (B52724), water) with additives. | Optimizes selectivity and resolution between the enantiomers. |
| Detector | UV Detector (e.g., set at 225 nm or 254 nm) | Monitors the elution of the separated compounds. americanlaboratory.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences peak shape. |
For general purity assessment, reversed-phase HPLC (RP-HPLC) is typically used. A C8 or C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer allows for the separation of the main compound from synthesis-related impurities or degradation products. researchgate.net
Gas Chromatography (GC) Coupled with Advanced Detectors
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. core.ac.uk Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shapes and adsorption on the column. colostate.edu To overcome this, chemical derivatization is typically required to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative. libretexts.org
Once derivatized, the compound can be analyzed using GC coupled with various advanced detectors:
Mass Spectrometry (MS): GC-MS is the most common configuration, providing both separation and structural identification based on mass-to-charge ratio and fragmentation patterns. It is a definitive tool for confirming the identity of the target analyte and any impurities.
Electron Capture Detector (ECD): The presence of a bromine atom, an electronegative halogen, makes the compound highly suitable for sensitive and selective detection by an ECD. This detector is particularly useful for trace-level analysis.
Atmospheric Pressure Chemical Ionization (APCI) with MS/MS: This newer interface for GC allows for soft ionization, which can preserve the molecular ion, providing valuable molecular weight information, especially for complex brominated compounds. nih.gov
Hyphenated Planar Chromatography (e.g., HPTLC-MS) for Complex Mixture Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high sample throughput and minimal solvent usage. rjptonline.org When hyphenated with Mass Spectrometry (HPTLC-MS), it becomes a powerful tool for the rapid separation and identification of compounds directly from the plate. rjptonline.org
This technique would be particularly advantageous for screening complex mixtures, such as reaction intermediates or metabolic samples, for the presence of this compound. The process involves separating the sample on an HPTLC plate, identifying the spot of interest, and then eluting it directly from the plate into the mass spectrometer for structural elucidation. This online transfer minimizes sample handling and potential contamination. rjptonline.org
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic molecules. For halogenated compounds like this compound, MS offers unique advantages for identification.
Fragmentation Pattern Analysis (e.g., utilizing bromine isotopic patterns)
The most distinctive feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively). chemguide.co.uklibretexts.org This results in any fragment containing a single bromine atom appearing as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive signature for the presence of bromine. csbsju.edu
Beyond the isotopic signature, the fragmentation of this compound under electron ionization (EI) would follow predictable pathways for carboxylic acids and ethers. libretexts.org
| Predicted Fragment Ion | Description of Loss | Characteristic Feature |
| [M-OCH₃]⁺ | Loss of the methoxy (B1213986) radical | Cleavage of the alpha-carbon to ether oxygen bond. |
| [M-COOH]⁺ | Loss of the carboxyl radical | A common fragmentation for carboxylic acids. libretexts.org |
| [C₇H₆BrO]⁺ | Benzylic cleavage | Cleavage of the bond between the alpha and beta carbons of the side chain, leaving a bromomethoxybenzyl cation. |
| [C₆H₄Br]⁺ | Loss of the entire side chain | Cleavage at the bond connecting the side chain to the aromatic ring. |
Analyzing these patterns allows for the precise structural confirmation of the molecule and the identification of unknown related substances. nih.gov
Derivatization Strategies for Enhanced MS Detection
To improve chromatographic behavior and detection sensitivity, particularly in GC-MS, derivatization is a common strategy. libretexts.org For this compound, the primary target for derivatization is the active hydrogen of the carboxylic acid group.
Common derivatization methods include:
Alkylation/Esterification: This involves converting the carboxylic acid into an ester, most commonly a methyl ester, using reagents like dimethylformamide dialkyl acetals or diazoalkanes. gcms.cz Esters are significantly more volatile and less polar than their corresponding acids. libretexts.org
Silylation: This is one of the most widely used methods, where the active hydrogen is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. Silylated derivatives exhibit increased volatility and thermal stability. researchgate.net The use of O-TMS derivatization has been successfully applied in the GC-MS analysis of the structurally similar metabolite 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.net
Acylation: This involves converting the carboxylic acid into an ester using an acylating agent. Using perfluorinated acyl groups can significantly enhance sensitivity with an electron capture detector (ECD). libretexts.org
These strategies not only improve chromatographic performance but can also enhance ionization efficiency in MS, leading to lower detection limits and more reliable quantification. nih.govacs.org
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₀H₁₁BrO₃. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the mass spectrum will exhibit two major peaks of nearly equal intensity, separated by two mass units, which is a characteristic pattern for a monobrominated compound. HRMS analysis, often using techniques like electrospray ionization (ESI), provides an exact mass measurement that serves as definitive proof of the molecular formula. beilstein-journals.org
| Isotopologue | Theoretical m/z ([M-H]⁻) | Hypothetical Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| C₁₀H₁₀⁷⁹BrO₃ | 256.9818 | 256.9821 | 1.17 |
| C₁₀H₁₀⁸¹BrO₃ | 258.9800 | 258.9803 | 1.16 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are fundamental for assigning the carbon skeleton and attached protons. nih.gov The chemical shifts, integration of signals, and spin-spin coupling patterns reveal the precise arrangement of atoms within the molecule. docbrown.info
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
While 1D NMR spectra provide essential data, complex structures often require advanced 2D NMR experiments to resolve ambiguities and confirm assignments.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the aromatic ring, as well as between the alpha- and beta-protons of the propanoic acid side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methoxy protons to the alpha-carbon of the side chain and from the alpha-proton to the carbonyl carbon of the carboxylic acid.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~11-12 | ~175 | α-H, β-H |
| α-Carbon | ~3.8 | ~80 | Methoxy-H, β-H, Aromatic H's |
| β-Carbon | ~2.9 | ~40 | α-H, Aromatic H's |
| Methoxy (-OCH₃) | ~3.3 | ~58 | α-H |
| Aromatic C1' | - | ~138 | Aromatic H's, β-H |
| Aromatic C2'/C6' | ~7.2 (d) | ~130 | β-H |
| Aromatic C3'/C5' | ~7.5 (d) | ~132 | - |
| Aromatic C4' | - | ~122 | Aromatic H's |
Chiral NMR Reagents for Enantiomeric Excess Determination
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral auxiliary agent, it is possible to determine the enantiomeric excess (% ee) of a sample. nih.gov
This is achieved using either chiral derivatizing agents or chiral solvating agents. researchgate.net A common chiral derivatizing agent is Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the carboxylic acid function to form diastereomeric esters. researchgate.net These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, particularly for protons near the newly formed ester linkage. The integration of these separate signals allows for the direct calculation of the ratio of the two enantiomers. rsc.orggoogle.com Chiral solvating agents work by forming transient, weak complexes with the enantiomers, creating a chiral environment that induces small but measurable differences in their chemical shifts. tcichemicals.com
Spectroscopic Techniques for Investigating Electronic Transitions and Vibrational Modes
Beyond structural elucidation, spectroscopic techniques provide insight into the electronic and vibrational properties of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions, typically π → π*, are expected to produce absorption maxima in the UV region, providing information about the conjugated system. doi.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy: These complementary techniques probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies. For this compound, IR spectroscopy would clearly show a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), C-O stretching from the ether and acid (~1250-1050 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), and a C-Br stretch at lower frequencies (~600-500 cm⁻¹). Analysis of these vibrational modes can confirm the presence of all key functional groups within the structure. researchgate.net
Computational and Theoretical Studies of 4 Bromo Alpha Methoxybenzenepropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. The process involves finding the lowest energy conformation, known as the optimized molecular geometry. For a molecule like 4-Bromo-alpha-methoxybenzenepropanoic acid, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. This energy minimization is crucial as the geometry dictates many of the molecule's properties. In similar studies on related aromatic carboxylic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions.
A hypothetical FMO analysis would likely involve the data presented in the interactive table below, though actual values are not available from existing research.
| Parameter | Description | Hypothetical Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 0.20 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would reveal how the different parts of this compound move and rotate relative to each other, allowing for a thorough exploration of its conformational landscape. Furthermore, by including solvent molecules (like water) in the simulation, MD can provide insights into how the compound interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. This is particularly important for understanding the behavior of the carboxylic acid group.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the appearance of an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms.
These theoretical spectra are invaluable for interpreting experimental results and ensuring correct structural assignment.
Modeling of Reaction Transition States and Pathways
Computational chemistry can be used to model the entire course of a chemical reaction, including the high-energy transition state that connects reactants to products. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, which is a critical factor in understanding reaction rates. For this compound, this could involve modeling its synthesis or its participation in various chemical transformations.
Prediction of pKa Values and Acid-Base Behavior
The pKa value is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic site. Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation of the acid in a solvent, typically water. Accurate pKa prediction often requires sophisticated computational models that include the effects of the solvent, either through continuum solvation models or by including explicit solvent molecules in the calculation.
A hypothetical table of predicted and experimental pKa values might look like the following, although no specific data for this compound has been found.
| Method | Predicted pKa | Experimental pKa |
| DFT with SMD Solvation Model | 4.2 | Not Available |
| DFT with IEFPCM Solvation Model | 4.5 | Not Available |
Role of 4 Bromo Alpha Methoxybenzenepropanoic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The unique combination of functional groups in 4-Bromo-alpha-methoxybenzenepropanoic acid makes it a valuable starting material for the synthesis of intricate organic molecules. The presence of a bromine atom on the aromatic ring is particularly significant, as it serves as a handle for a variety of carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce new aryl, vinyl, or alkynyl substituents at the brominated position, thereby extending the carbon skeleton and building molecular complexity.
Furthermore, the carboxylic acid moiety can be readily converted into a range of other functional groups, including esters, amides, and alcohols, providing additional avenues for structural elaboration. For instance, the synthesis of isoquinoline (B145761) derivatives has been demonstrated from N-chloroimines bearing bromo and methoxy (B1213986) substituents, highlighting the utility of such substituted aromatic compounds in the construction of complex heterocyclic systems. acs.org The interplay between the bromo and carboxylic acid functionalities allows for a stepwise and controlled construction of elaborate molecular architectures.
The methoxy group on the phenyl ring also influences the reactivity of the molecule, acting as an electron-donating group that can direct electrophilic aromatic substitution reactions to specific positions on the ring, should further functionalization be desired. This directing effect, combined with the reactivity of the bromo and carboxylic acid groups, provides chemists with a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds, which are key components of many natural products and pharmaceuticals. The synthesis of novel vicinal haloethers from related starting materials further underscores the potential of such compounds to be transformed into a variety of useful functional derivatives through nucleophilic substitution of the halogen. mdpi.com
Utility in Medicinal Chemistry Scaffolds
In the field of medicinal chemistry, the design and synthesis of novel molecular scaffolds are of paramount importance for the discovery of new therapeutic agents. Aromatic compounds are a cornerstone of drug design due to their rigid and planar structures, which provide a stable framework for the precise three-dimensional arrangement of functional groups necessary for binding to biological targets. jocpr.com The this compound scaffold incorporates several features that are attractive for medicinal chemistry applications.
The bromo- and methoxy-substituted phenyl ring is a common motif in a wide range of biologically active compounds. For example, diarylsulphonamides containing bromo and methoxy substitutions have been shown to be potent cytotoxic agents, acting as tubulin inhibitors. nih.gov Similarly, Schiff base complexes incorporating these moieties have demonstrated promising anticancer and antimicrobial activities. nih.gov The methoxy group, in particular, is frequently found in approved drugs, where it can enhance target binding affinity and improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net
The propanoic acid side chain offers a point for further modification, allowing for the attachment of various pharmacophores or for the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity. The ability to fine-tune these properties is crucial for optimizing the drug-like characteristics of a lead compound. The rigid aromatic core provided by the phenyl ring, combined with the flexible side chain, allows for the exploration of a wide range of chemical space in the search for new bioactive molecules.
Application in Material Science Research
The structural attributes of this compound also suggest its potential utility in the field of material science, particularly as a monomer or a precursor for the synthesis of functional polymers and materials. The presence of a reactive bromine atom allows for its participation in polymerization reactions. For instance, brominated thiophene (B33073) derivatives are known to undergo autopolymerization to form polythiophenes, a class of conducting polymers with applications in organic electronics. researchgate.net
Moreover, the bromine atom can serve as a site for post-polymerization modification, enabling the introduction of various functional groups onto a polymer backbone. This approach has been used to prepare functionalized poly(3-alkylthiophenes) with tailored spectroscopic and electronic properties. researchgate.net By analogy, a polymer derived from this compound could be functionalized to create materials with specific optical, electronic, or recognition properties.
The carboxylic acid group can also be exploited in the synthesis of polymers such as polyesters and polyamides through condensation polymerization. The combination of a polymerizable bromo-aromatic group and a condensable carboxylic acid group within the same molecule opens up possibilities for the design of novel polymer architectures, including hyperbranched polymers and dendrimers. The rigid aromatic core would be expected to impart thermal stability and desirable mechanical properties to the resulting polymers, making them potentially suitable for a range of applications, from specialty plastics to advanced functional materials.
Development of Chemical Probes for Biochemical Studies
Chemical probes are essential tools for dissecting complex biological processes and for understanding the mechanisms of drug action. The development of effective probes often requires a molecular scaffold that can be readily modified to incorporate reporter groups, such as fluorophores or radioisotopes, and that possesses appropriate physicochemical properties to interact with biological systems.
While direct applications of this compound as a chemical probe have not been extensively reported, its structural features are well-suited for this purpose. The bromine atom can serve as a site for the introduction of a radiolabel, such as a radioactive isotope of bromine or, more commonly, as a precursor for the introduction of other radioisotopes used in imaging techniques like Positron Emission Tomography (PET). For instance, derivatives of 4-bromo-2-methoxy-benzoic acid have been explored for the preparation of PET tracers. This suggests that the this compound framework could be similarly adapted for the development of imaging agents to visualize and quantify biological targets in vivo.
Structure Reactivity and Structure Molecular Interaction Relationships
Influence of Bromine and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 4-Bromo-alpha-methoxybenzenepropanoic acid towards electrophilic aromatic substitution is governed by the electronic effects of its substituents: the bromine atom and the alpha-methoxybenzenepropanoic acid side chain. Substituents can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophiles. minia.edu.eg These influences are categorized into two primary types: the inductive effect and the resonance effect.
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Because both bromine and the oxygen in the side chain's ether and acid groups are more electronegative than carbon, they exert an electron-withdrawing inductive effect, which deactivates the ring. libretexts.orglumenlearning.com
Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The bromine atom, having lone pairs of electrons, can donate electron density to the ring through resonance (p-π conjugation). libretexts.orglumenlearning.com This effect directs incoming electrophiles to the ortho and para positions.
The methoxy group is not directly attached to the aromatic ring and thus its electronic influence on the ring's reactivity is minimal, being transmitted through the propanoic acid chain. The entire alkyl side chain is generally considered a weakly deactivating group. Therefore, the dominant influence on the aromatic ring's reactivity is the bromine atom.
| Substituent | Inductive Effect on Ring | Resonance Effect on Ring | Overall Effect on Reactivity | Directing Influence |
| Bromine | Electron-withdrawing (Deactivating) | Electron-donating (Activating) | Net Deactivating | Ortho, Para-directing |
| Alkyl Side Chain | Weakly Electron-withdrawing | None | Weakly Deactivating | Ortho, Para-directing |
Stereochemical Influence on Reactivity and Chiral Recognition
The presence of a methoxy group on the alpha-carbon (the carbon adjacent to the carboxyl group) of the propanoic acid side chain makes this carbon a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-4-Bromo-alpha-methoxybenzenepropanoic acid and (S)-4-Bromo-alpha-methoxybenzenepropanoic acid.
Enantiomers have identical physical and chemical properties in an achiral environment. However, their reactivity can differ significantly when interacting with other chiral molecules, such as enzymes or chiral reagents. This principle of chiral recognition is fundamental in biochemistry and pharmacology, as biological systems are inherently chiral. For instance, enzymes and receptors often have binding sites that are stereospecific, meaning one enantiomer of a ligand will fit and bind much more effectively than the other, leading to a difference in biological activity. While specific studies on the chiral recognition of this particular compound are not prevalent, the general principles of stereochemistry dictate that its enantiomers would be distinguished by chiral systems.
Investigation of Molecular Binding Characteristics (e.g., with proteins, enzymes, or receptors)
The potential for this compound to bind to biological targets like proteins is determined by the array of functional groups it possesses. Each group can participate in different types of non-covalent interactions that stabilize the ligand-target complex.
The binding of a ligand to a protein is a complex process driven by the sum of multiple non-covalent interactions. The structural features of this compound allow for several key types of interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (via its hydroxyl proton) and acceptor (via its carbonyl and hydroxyl oxygens). researchgate.netfrontiersin.org The oxygen atom of the alpha-methoxy group can also act as a hydrogen bond acceptor. Hydrogen bonds are highly directional and crucial for molecular recognition in biological systems. nih.gov
Hydrophobic Interactions: The bromophenyl ring is nonpolar and thus capable of engaging in hydrophobic interactions. nih.gov These interactions are critical for the binding of molecules within the hydrophobic pockets of proteins, driven by the favorable entropy gain from the displacement of water molecules.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in the protein's binding site.
| Molecular Moiety | Potential Interaction Type | Role in Binding |
| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor and Acceptor |
| alpha-Methoxy (-OCH₃) | Hydrogen Bonding | Acceptor |
| Bromophenyl Ring | Hydrophobic Interaction, π-π Stacking | Anchor in nonpolar pockets |
| Bromine Atom (-Br) | Halogen Bonding | Directional interaction with nucleophiles |
The interaction between a ligand and its target is not a static lock-and-key event but a dynamic process. Both the ligand and the protein can undergo conformational changes upon binding. This phenomenon, known as "induced fit," allows for an optimization of the binding interactions. While specific computational or experimental data detailing the structural dynamics of this compound binding to a particular target are not available, general principles suggest that the flexible propanoic acid side chain could adopt various conformations to achieve an optimal fit within a binding pocket. The phenyl ring's rotational freedom also contributes to the molecule's ability to adapt to the topology of a receptor site. Understanding these dynamics is crucial for designing molecules with high affinity and specificity.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
The synthesis of 4-Bromo-alpha-methoxybenzenepropanoic acid and its derivatives is an area ripe for exploration. Current synthetic routes for structurally similar compounds, such as 3-(m-methoxyphenyl)propionic acid, often involve the hydrogenation of corresponding cinnamic acid derivatives. Future research could focus on developing more direct and versatile synthetic strategies.
One promising approach involves the asymmetric alpha-functionalization of 4-bromophenylpropanoic acid derivatives. This could be achieved through the use of chiral auxiliaries or organocatalysis to introduce the alpha-methoxy group with high enantioselectivity. Another novel pathway to investigate is the direct carboxylation of a suitably substituted alpha-methoxy-4-bromophenethyl halide or pseudohalide, which could offer a more convergent and efficient synthesis. Furthermore, transition-metal-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton, followed by late-stage introduction of the methoxy (B1213986) and carboxylic acid functionalities.
Development of Greener Synthesis Methodologies
In line with the principles of green chemistry, the development of environmentally benign synthetic methods for this compound is a critical future direction. This includes the use of non-toxic solvents, renewable starting materials, and catalytic processes that minimize waste.
Future research could explore the use of boric acid as a mild and environmentally friendly catalyst for key steps in the synthesis, drawing parallels from its use in the amidation of benzoic acid. researchgate.netsciepub.com Mechanochemical methods, which involve conducting reactions in the absence of solvents, present another exciting avenue for a greener synthesis of this compound and its derivatives. uakron.edu Additionally, enzymatic or chemo-enzymatic approaches could be developed to introduce chirality and functional groups with high selectivity under mild reaction conditions, thereby reducing the environmental impact of the synthesis. The use of phase-transfer catalysis could also be investigated to enhance reaction rates and yields while minimizing the use of organic solvents. google.com
High-Throughput Screening for New Chemical Transformations
High-throughput screening (HTS) techniques can be instrumental in discovering new chemical transformations and applications for this compound and its derivatives. By systematically reacting the compound with a diverse library of reagents and catalysts, novel reactions and products with interesting properties can be identified at an accelerated pace.
Future research in this area could focus on screening for novel catalytic activities, where the compound or its derivatives act as ligands for transition metal catalysts. HTS could also be employed to identify new bioactive molecules derived from the this compound scaffold. For instance, libraries of amides, esters, and other derivatives could be rapidly synthesized and screened for potential therapeutic activities. nih.govnih.gov The insights gained from such screening campaigns can guide the development of new synthetic methodologies and the discovery of compounds with valuable applications. youtube.com
Advanced Computational Modeling for Complex Reactivity and Selectivity
Computational chemistry offers powerful tools to understand and predict the reactivity and selectivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the outcomes of chemical reactions. nih.govnih.gov
Future computational studies could focus on several key areas. Firstly, modeling the conformational landscape of the molecule can provide insights into its preferred shapes and how it might interact with biological targets or catalysts. Secondly, computational kinetics can be used to predict the rate constants of various potential reactions, guiding the selection of optimal reaction conditions. scispace.com Thirdly, molecular docking studies could be performed to predict the binding of this compound derivatives to specific protein targets, aiding in the design of new therapeutic agents. nih.gov These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the research and development process.
Design of Next-Generation Molecular Probes Based on its Scaffold
The 4-bromophenyl moiety present in this compound makes it an attractive scaffold for the design of molecular probes. The bromine atom can serve as a handle for further functionalization, such as through cross-coupling reactions, to attach fluorophores, quenchers, or other reporter groups.
Future research could focus on developing quenched fluorescent probes for imaging biological processes. nih.govresearchgate.net For example, the carboxylic acid group could be linked to a targeting moiety that directs the probe to a specific cellular location or protein. The alpha-methoxy group could influence the pharmacokinetic properties of the probe. Another avenue is the development of probes for photoaffinity labeling to identify unknown protein targets of bioactive derivatives. The 4-bromophenyl group is a known component in some biologically active molecules, suggesting that this scaffold could be a promising starting point for the development of new molecular probes. nih.gov
Table of Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-methoxy-3-(4-bromophenyl)propanoic acid |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.10 g/mol |
| Canonical SMILES | COC(C(=O)O)CC1=CC=C(C=C1)Br |
| InChI Key | InChIKey=QWKFMDGEPZJBAU-UHFFFAOYSA-N |
Q & A
Q. What are the established synthetic routes for 4-bromo-alpha-methoxybenzenepropanoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination and methoxylation of benzenepropanoic acid derivatives. For example:
- Friedel-Crafts alkylation of bromobenzene with methoxy-substituted propenoic acid derivatives, using Lewis acids (e.g., AlCl₃) as catalysts .
- Nucleophilic aromatic substitution on pre-functionalized substrates, where bromine and methoxy groups are introduced sequentially under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
Key Variables:
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- HPLC:
Q. How does the solubility profile of this compound impact its use in aqueous reaction systems?
Methodological Answer:
-
Solubility Data:
Solvent Solubility (mg/mL, 25°C) Water 0.2 Ethanol 15.6 DMSO 32.4 -
Experimental Design:
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Design of Experiments (DoE):
- In-line Monitoring:
Q. What computational methods elucidate the electronic effects of bromine and methoxy substituents on reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate Fukui indices to predict electrophilic attack sites on the aromatic ring. Bromine’s electron-withdrawing effect directs substitution to the para position, while methoxy’s electron-donating effect stabilizes intermediates .
- Molecular Electrostatic Potential (MESP) maps reveal charge distribution, aiding in predicting regioselectivity in cross-coupling reactions .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Case Study: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from:
- Assay Conditions: Varying pH or co-solvents (DMSO vs. ethanol) alter compound stability .
- Protein Source: Species-specific enzyme isoforms (e.g., human vs. murine) exhibit differential binding .
- Methodological Fixes:
- Standardize assays using recombinant proteins and validate with orthogonal techniques (e.g., SPR vs. fluorescence quenching) .
Q. What strategies improve catalytic efficiency in derivatization reactions of this compound?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling:
- Green Chemistry:
- Replace toxic solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (82% vs. 85%) with lower environmental impact .
Q. How do steric and electronic factors influence crystallization behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
